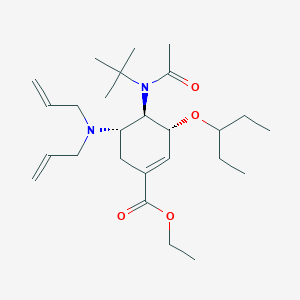

(3R,4r,5s)-ethyl 4-(n-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate

Description

This compound is a structurally complex cyclohexene derivative with multiple functional groups, including a tert-butyl acetamido moiety, diallylamino substituent, and a pentan-3-yloxy chain. Its stereochemistry (3R,4r,5s) is critical for its biological and chemical properties. The compound is primarily used as a synthetic intermediate in pharmaceutical research, particularly in the development of neuraminidase inhibitors and other antiviral agents . Its CAS number, 651324-08-2, confirms its identity in chemical databases, and it is listed in commercial catalogs as a key intermediate for drug discovery .

Properties

IUPAC Name |

ethyl (3R,4R,5S)-4-[acetyl(tert-butyl)amino]-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44N2O4/c1-10-15-27(16-11-2)22-17-20(25(30)31-14-5)18-23(32-21(12-3)13-4)24(22)28(19(6)29)26(7,8)9/h10-11,18,21-24H,1-2,12-17H2,3-9H3/t22-,23+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQIYQMUGWXRFJ-RBZQAINGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1N(C(=O)C)C(C)(C)C)N(CC=C)CC=C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1N(C(=O)C)C(C)(C)C)N(CC=C)CC=C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651324-07-1 | |

| Record name | Ethyl (3R,4R,5S)-4-N-acetyl(1,1-dimethylethyl)amino-5-N,N-diallylamino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0651324071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL (3R,4R,5S)-4-N-ACETYL(1,1-DIMETHYLETHYL)AMINO-5-N,N-DIALLYLAMINO-3-(1-ETHYLPROPOXY)-1-CYCLOHEXENE-1-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KW8G9AX5K9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Starting Material Preparation

The synthesis begins with the preparation of key intermediates such as cyclohexene derivatives and amino-functionalized cyclohexene compounds .

Cyclohexene core synthesis often involves Diels-Alder reactions or cyclization of suitable precursors, such as cyclohexadienes or cyclohexanones , followed by selective oxidation or reduction steps to introduce the enecarboxylate functionality.

Pentyl and pentan-3-yloxy groups are introduced via nucleophilic substitution or esterification reactions involving alcohols and acid derivatives.

Functionalization of the Cyclohexene Ring

The core cyclohexene ring undergoes multiple functionalizations:

Introduction of the ethyl ester group at the carboxylate position is achieved through esterification of the corresponding carboxylic acid using ethanol under acidic catalysis or via activation of the acid with carbodiimide reagents, followed by nucleophilic attack by ethanol.

Formation of the enecarboxylate involves dehydration or elimination reactions, often facilitated by acids or dehydrating agents, to generate the conjugated double bond system.

Amide and Amino Group Modifications

The amino functionalities are introduced through multi-step amination processes:

N-(tert-butyl)acetamido group is synthesized via acylation of tert-butylamine with acetic anhydride or acetyl chloride, followed by coupling to the cyclohexene ring through nucleophilic substitution or amide bond formation.

Diallylamino group is typically prepared via alkylation of amines with allyl halides or via reductive amination, then coupled to the ring system.

Introduction of the N-(tert-butyl)acetamido Group

The tert-butylacetamido moiety is synthesized separately by acylation of tert-butylamine with acetic anhydride, ensuring high purity and regioselectivity.

The subsequent coupling to the cyclohexene derivative employs peptide coupling reagents such as EDC or DCC in an inert solvent, under controlled temperature conditions to prevent side reactions.

Final Assembly and Purification

The final compound is assembled via sequential coupling reactions :

Esterification of the cyclohexene core with pentan-3-yloxy groups.

Amide bond formation with the amino derivatives.

Introduction of the diallylamino group through nucleophilic substitution or reductive amination.

Purification involves recrystallization, chromatography (e.g., silica gel chromatography), and crystallization from suitable solvents to achieve high purity (>99.7%) as indicated in patent and research literature.

Specific Synthesis Route Data

Notes on Research Findings

The synthesis route emphasizes stereoselectivity , ensuring the correct stereochemistry at the chiral centers, especially at positions 3, 4, and 5, which is critical for biological activity.

Yield optimization involves controlling reaction conditions such as temperature, solvent choice, and reagent stoichiometry, with some steps achieving yields over 70%.

Environmental considerations favor green chemistry approaches , such as using less toxic solvents and recyclable catalysts, which are increasingly adopted in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the allylic positions of the diallylamino group, leading to the formation of epoxides or hydroxylated derivatives.

Reduction: Reduction reactions can target the carbonyl group of the ester, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Alcohols.

Substitution: Various substituted amides, ethers, and amines.

Scientific Research Applications

Synthesis of Antiviral Agents

One of the prominent applications of this compound is in the synthesis of antiviral drugs, particularly oseltamivir phosphate (Tamiflu), which is used for treating influenza. Research has demonstrated that derivatives of this compound can serve as intermediates in the synthesis pathway for oseltamivir, showcasing its utility in pharmaceutical manufacturing .

Anticancer Research

The structural features of (3R,4R,5S)-ethyl 4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate suggest potential anticancer properties. Compounds with similar structures have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Ongoing studies are investigating its efficacy against various cancer types, leveraging its unique chemical framework .

Drug Delivery Systems

This compound's ability to form stable complexes with various biomolecules makes it an attractive candidate for drug delivery applications. Its amphiphilic nature allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Research is being conducted to optimize formulations that incorporate this compound into nanoparticles or liposomes for targeted drug delivery .

Case Study 1: Synthesis of Oseltamivir Phosphate

A study published in ResearchGate details an efficient synthesis route for oseltamivir phosphate using this compound as a key intermediate. The authors reported high yields and purity levels, emphasizing the compound's significance in antiviral drug synthesis .

Case Study 2: Anticancer Activity Assessment

In another study, researchers evaluated the anticancer potential of derivatives based on this compound structure against breast cancer cell lines. The results indicated significant cytotoxic effects, leading to further investigation into the mechanism of action and structure-activity relationships .

Mechanism of Action

The exact mechanism of action would depend on the specific application. In a biological context, the compound could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The presence of the acetamido and diallylamino groups suggests possible interactions with proteins or nucleic acids, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, focusing on substituents, molecular properties, and applications.

Key Findings:

Substituent Impact on Bioactivity: The diallylamino group in the target compound enhances solubility and binding flexibility compared to rigid triazole derivatives (e.g., compound in ). However, triazole-containing analogs exhibit stronger anti-influenza activity due to improved π-π stacking with viral neuraminidase . Replacement of the tert-butyl acetamido group with a nitro group (CAS 1226768-17-7) reduces biological activity but increases reactivity for subsequent synthetic steps .

Stereochemical Sensitivity :

- The (3R,4r,5s) configuration is essential for binding to neuraminidase. Epimerization at C3 or C5 (e.g., in CAS 79692-37-8) results in 10–100-fold lower inhibitory potency .

Applications in Drug Discovery: Azide-functionalized derivatives (e.g., CAS 79692-37-8) are pivotal for click chemistry-driven modifications, enabling rapid generation of compound libraries . The target compound’s diallylamino group offers a unique handle for further alkylation or cross-coupling reactions, which is less feasible in triazole or nitro-substituted analogs .

Data Tables

Table 1: Spectroscopic Data Comparison

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 485.10 g/mol. The compound is characterized by its unique cyclohexene structure, which contributes to its biological activity.

Structural Formula

Structural Formula

Research indicates that compounds similar to (3R,4R,5S)-ethyl 4-(n-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate may exhibit various biological activities, including antimicrobial and anticancer properties. The mechanism typically involves interaction with cellular membranes or specific protein targets, leading to inhibition of cell growth or induction of apoptosis.

Antimicrobial Activity

In vitro studies have shown that this compound demonstrates significant antimicrobial activity against a range of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values were determined using colorimetric assays such as the MTT assay, which measures metabolic activity as an indicator of cell viability.

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 8 |

Anticancer Activity

Preliminary studies suggest that This compound may possess anticancer properties. In cell line assays, the compound showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values were assessed through standard proliferation assays.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 15 |

| A549 (Lung cancer) | 20 |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a university laboratory evaluated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound effectively inhibited the growth of resistant strains, suggesting potential use in treating infections caused by antibiotic-resistant bacteria.

Case Study 2: Cancer Cell Line Testing

In another investigation, the compound was tested on various cancer cell lines to assess its cytotoxic effects. The results demonstrated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 10 µM. This study highlights the need for further exploration into its mechanism of action and potential therapeutic applications.

Q & A

Q. What synthetic strategies are recommended for constructing the stereochemically complex cyclohexene core of this compound?

The compound’s cyclohexene scaffold requires precise stereochemical control. A multi-step approach is typically employed:

- Epoxidation and ring-opening : Evidence from analogous cyclohexene carboxylates (e.g., ethyl 4,5-epoxy-3-alkoxy derivatives) suggests stereoselective epoxidation of a cyclohexene precursor followed by nucleophilic ring-opening with tert-butylamine derivatives .

- Chiral auxiliaries : The use of tert-butyl and pentan-3-yloxy groups may act as steric directors during cyclization or functionalization steps, as seen in related palladium-catalyzed reductive cyclizations .

- Protection/deprotection : The diallylamino group likely requires temporary protection (e.g., Boc) during synthesis to avoid side reactions .

Q. How can researchers verify the stereochemical integrity of the (3R,4r,5s) configuration?

Methodological validation includes:

- X-ray crystallography : Single-crystal analysis (e.g., as in ) provides definitive proof of stereochemistry for solid intermediates .

- NMR spectroscopy : Coupling constants (e.g., for cyclohexene protons) and NOESY correlations can confirm axial/equatorial substituent orientations .

- Comparative chromatography : Compare retention times with enantiomerically pure standards using chiral HPLC .

Q. What are the critical stability considerations for this compound under laboratory storage conditions?

- Moisture sensitivity : The diallylamino and acetamido groups may hydrolyze in aqueous environments. Store under inert gas (N/Ar) at –20°C .

- Light sensitivity : The cyclohexene double bond is prone to photochemical degradation. Use amber vials and avoid prolonged UV exposure .

Advanced Research Questions

Q. How does the tert-butylacetamido group influence the compound’s reactivity in catalytic systems?

- Steric effects : The bulky tert-butyl group may hinder nucleophilic attack at the acetamido carbonyl, directing reactivity toward the diallylamino or cyclohexene moieties .

- Electronic effects : The electron-withdrawing acetamido group could polarize adjacent bonds, facilitating electrophilic substitutions or cycloadditions. Computational studies (DFT) are recommended to map charge distribution .

- Catalyst compatibility : Palladium-based catalysts (e.g., Pd(OAc)) may interact with the diallylamino group, necessitating ligand screening to avoid deactivation .

Q. What strategies resolve contradictions in reported stereochemical outcomes during functionalization?

Discrepancies in stereoselectivity (e.g., during allylic amination) can arise from solvent polarity or temperature effects:

- Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) favor SN2 pathways, while non-polar solvents (toluene) may promote radical intermediates .

- Temperature-controlled kinetics : Lower temperatures (–40°C) can stabilize transition states, improving stereochemical fidelity .

- Additive screening : Lewis acids (e.g., ZnCl) or crown ethers may coordinate specific functional groups, altering reaction trajectories .

Q. How can this compound serve as a precursor for antiviral drug candidates?

Structural analogs (e.g., oseltamivir intermediates) highlight potential applications:

- Bioisosteric replacement : Replace the diallylamino group with guanidino or carbamate moieties to mimic neuraminidase inhibitors .

- Prodrug design : Hydrolyze the ethyl ester in vivo to enhance bioavailability. Enzymatic cleavage studies (e.g., esterase assays) are critical .

- Structure-activity relationship (SAR) : Systematic modification of the pentan-3-yloxy chain length may optimize binding to viral targets .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.